

# ATTO 390 Maleimide: Application Notes and Protocols for Bioconjugation

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## Compound of Interest

Compound Name: ATTO 390  
Cat. No.: B12058962

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These application notes provide a detailed overview of the chemistry and protocols for using **ATTO 390** maleimide in bioconjugation, with a focus on labeling proteins and other thiol-containing biomolecules.

## Introduction to ATTO 390 Maleimide

**ATTO 390** is a fluorescent label belonging to the coumarin dye family. It is characterized by a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight.[1][2][3] The maleimide functional group makes it a thiol-reactive probe, ideal for covalently attaching the **ATTO 390** dye to cysteine residues in proteins or other molecules containing free sulfhydryl groups.[1][2] This specific reactivity allows for site-selective modification of biomolecules.[4]

The reaction between a maleimide and a thiol group is a Michael addition, which forms a stable thioether bond.[4][5] This conjugation method is highly efficient and chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4] Above pH 7.5, the maleimide group can react with primary amines, such as the side chain of lysine.[4] It is also important to note that

the maleimide ring can undergo hydrolysis, especially at higher pH, which renders it unreactive towards thiols.[4]

## ATTO 390 Maleimide Properties

A summary of the key properties of **ATTO 390** maleimide is presented in the table below.

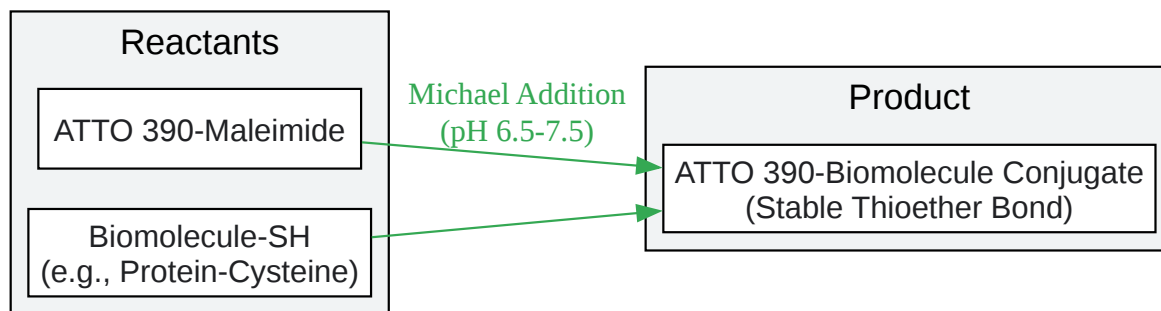
Property	Value	Reference
Molecular Weight (MW)	466 g/mol	[1]
Excitation Wavelength ( $\lambda_{\text{abs}}$ )	390 nm	[1][3][6]
Molar Extinction Coefficient ( $\epsilon_{\text{max}}$ )	$2.4 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[1][3]
Emission Wavelength ( $\lambda_{\text{fl}}$ )	479 nm (in water)	[1]
Fluorescence Quantum Yield ( $\eta_{\text{fl}}$ )	90%	[1][3]
Fluorescence Lifetime ( $\tau_{\text{fl}}$ )	5.0 ns	[1][3]
Correction Factor (CF260)	0.52	[1]
Correction Factor (CF280)	0.08	[1]

## Conjugation Chemistry and Workflow

The conjugation of **ATTO 390** maleimide to a thiol-containing biomolecule, such as a protein with a cysteine residue, follows a well-defined chemical reaction and experimental workflow.

## Signaling Pathway: Maleimide-Thiol Conjugation

## Maleimide-Thiol Conjugation Chemistry

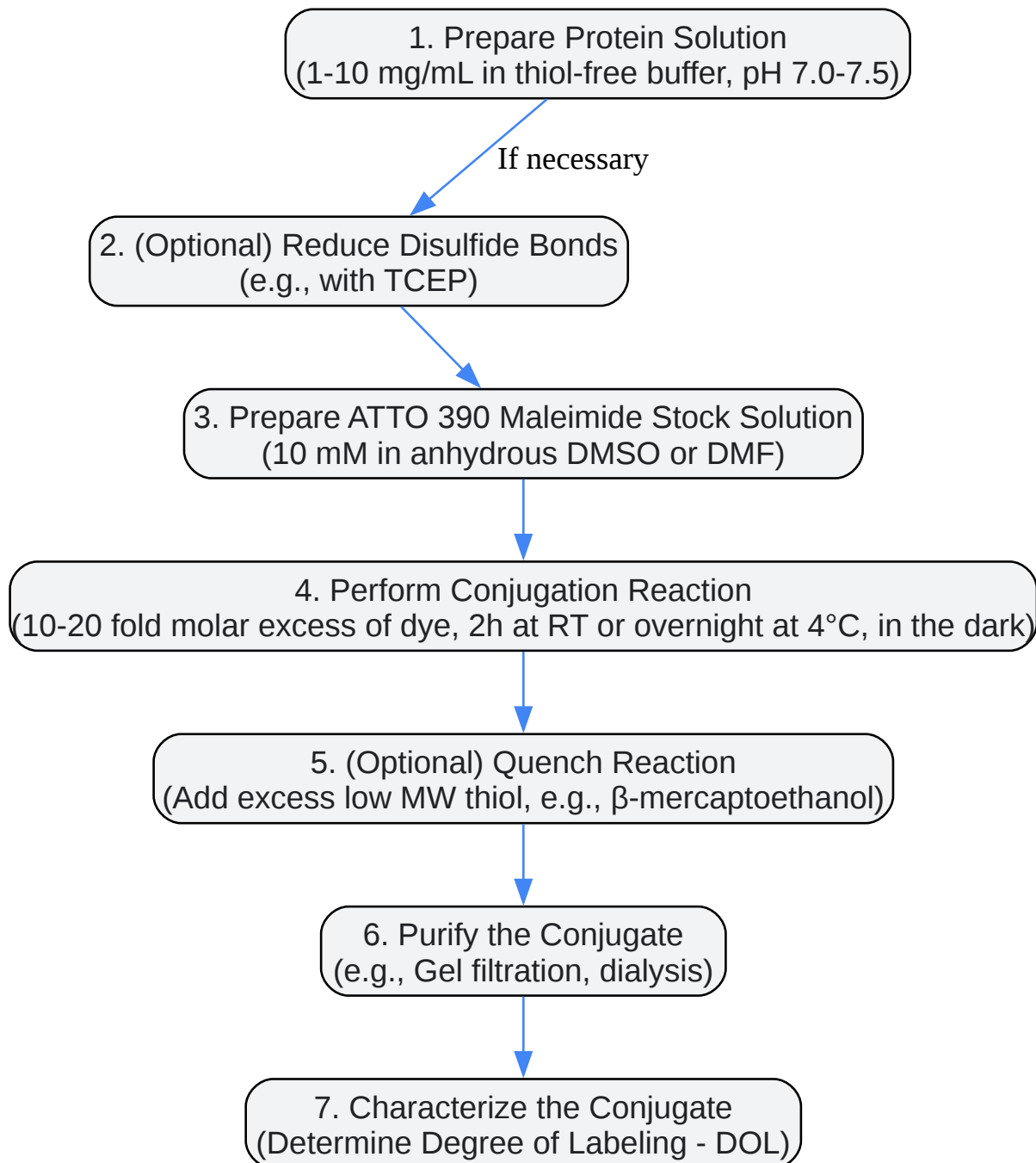


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Caption: Reaction scheme of **ATTO 390** maleimide with a thiol group.

## Experimental Workflow for Protein Labeling

## Experimental Workflow for ATTO 390 Maleimide Conjugation



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Caption: Step-by-step workflow for labeling proteins with **ATTO 390** maleimide.

## Detailed Experimental Protocols

## Materials and Reagents

- **ATTO 390** maleimide
- Protein or other thiol-containing biomolecule
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (10-100 mM, pH 7.0-7.5). Ensure the buffer is free of thiols.[1]
- (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[1]
- (Optional) Quenching Reagent:  $\beta$ -mercaptoethanol or glutathione.[1]
- Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis equipment.[1]

## Protocol for Protein Labeling

This protocol is a general guideline and may require optimization for specific proteins. It is recommended to test different dye-to-protein molar ratios to determine the optimal labeling conditions.

### 1. Preparation of Protein Solution

- Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL (typically 50-100  $\mu$ M).[1]
- If the protein solution contains substances with free amine groups (e.g., Tris buffer) or thiols, they should be removed by dialysis against the reaction buffer.

### 2. (Optional) Reduction of Disulfide Bonds

- If the protein contains disulfide bonds that need to be reduced to generate free thiols, a reducing agent can be added.
- Add a 10-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.

- If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide dye, as it will compete for the dye.[1]
- To prevent re-oxidation of thiols, it is advisable to perform the subsequent steps in a deoxygenated environment (e.g., by bubbling nitrogen or argon gas through the solutions).

### 3. Preparation of **ATTO 390** Maleimide Stock Solution

- Immediately before use, prepare a 10-20 mM stock solution of **ATTO 390** maleimide in anhydrous DMSO or DMF.[1]
- Protect the stock solution from light. Unused stock solution can be stored at -20°C for up to a month, protected from light and moisture.

### 4. Conjugation Reaction

- Add the **ATTO 390** maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye over the protein.[1] Add the dye solution dropwise while gently stirring.[1]
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1] The reaction should be carried out in the dark.[1]

### 5. (Optional) Quenching the Reaction

- To stop the reaction and consume any excess maleimide, a low molecular weight thiol such as  $\beta$ -mercaptoethanol or glutathione can be added in excess.[1]

### 6. Purification of the Conjugate

- Separate the labeled protein from the unreacted dye and other small molecules.[7]
- This is commonly achieved using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis against an appropriate buffer at 4°C.[1]

## Storage of the Conjugate

- For short-term storage, the purified conjugate can be kept at 2-8°C for up to one week, protected from light.
- For long-term storage, it is recommended to add a stabilizing agent like 5-10 mg/mL BSA and a preservative such as 0.01-0.03% sodium azide. The solution can also be mixed with an equal volume of glycerol (50% final concentration) and stored at -20°C for up to a year. Avoid repeated freeze-thaw cycles.

## Data Presentation and Analysis

After purification, it is crucial to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. The DOL can be calculated using the following formula:

$$\text{DOL} = (A_{\text{max}} \times \epsilon_{\text{protein}}) / [(A_{280} - A_{\text{max}} \times \text{CF}_{280}) \times \epsilon_{\text{dye}}]$$

Where:

- $A_{\text{max}}$  is the absorbance of the conjugate at the absorption maximum of **ATTO 390** (390 nm).
- $A_{280}$  is the absorbance of the conjugate at 280 nm.
- $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein at 280 nm.
- $\epsilon_{\text{dye}}$  is the molar extinction coefficient of **ATTO 390** at 390 nm (24,000 M<sup>-1</sup> cm<sup>-1</sup>).<sup>[1]</sup>
- $\text{CF}_{280}$  is the correction factor for the dye's absorbance at 280 nm (0.08 for **ATTO 390**).<sup>[1]</sup>

The concentration of the labeled protein can be calculated as:

$$\text{Protein Concentration (M)} = (A_{280} - A_{\text{max}} \times \text{CF}_{280}) / \epsilon_{\text{protein}}$$

## Troubleshooting

Issue	Possible Cause	Suggested Solution
Low DOL	Insufficient free thiols	Reduce disulfide bonds with TCEP.
Hydrolysis of maleimide	Prepare fresh maleimide stock solution; ensure buffer pH is between 7.0-7.5.	
Competing substances in buffer	Dialyze protein against a thiol-free buffer.	
High Background/Unreacted Dye	Incomplete purification	Use a longer gel filtration column or perform more extensive dialysis.
Protein Precipitation	High DOL or harsh labeling conditions	Optimize the dye-to-protein molar ratio; perform the reaction at a lower temperature.
Loss of Protein Activity	Labeling of critical cysteine residues	Consider alternative labeling strategies (e.g., amine-reactive dyes) if cysteine is essential for function.

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